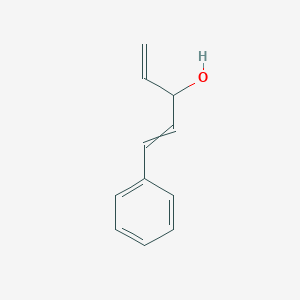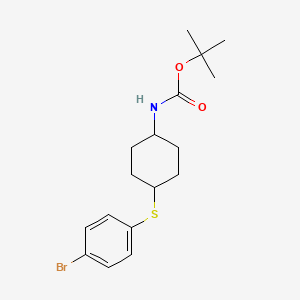
Rel-tert-butyl ((1r,4r)-4-((4-bromophenyl)thio)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenylsulfanyl group, and a cyclohexylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenylsulfanyl intermediate: This step involves the reaction of a bromophenyl compound with a suitable thiol reagent under controlled conditions to form the bromophenylsulfanyl intermediate.
Cyclohexylcarbamate formation: The cyclohexylcarbamate moiety is introduced by reacting the bromophenylsulfanyl intermediate with a cyclohexylamine derivative in the presence of a carbamoylating agent such as tert-butyl chloroformate.
Final coupling reaction: The final step involves coupling the cyclohexylcarbamate intermediate with the tert-butyl group under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The bromophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium azide, potassium cyanide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Azides, nitriles, and other substituted derivatives.
科学研究应用
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The bromophenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their structure and activity.
相似化合物的比较
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can be compared with other similar compounds, such as:
TERT-BUTYL N-[(1R,4R)-4-[(4-CHLOROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a chlorine atom instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-METHOXYPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a methoxy group instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-NITROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a nitro group instead of bromine.
属性
分子式 |
C17H24BrNO2S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(4-bromophenyl)sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2S/c1-17(2,3)21-16(20)19-13-6-10-15(11-7-13)22-14-8-4-12(18)5-9-14/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
InChI 键 |
IVWFXJQKVJMUCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




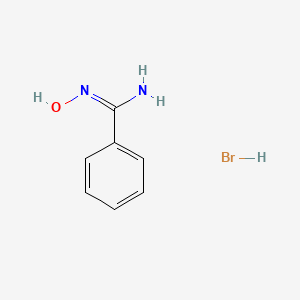

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)

![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
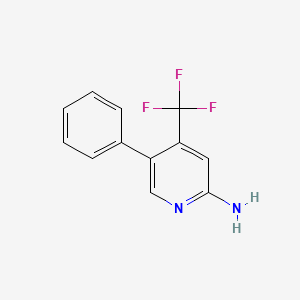

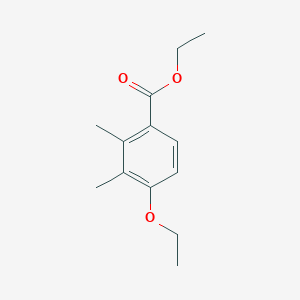
![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
